molecular formula C15H26O2 B13736401 2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, (2E)- CAS No. 255714-11-5

2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, (2E)-

Cat. No.: B13736401
CAS No.: 255714-11-5
M. Wt: 238.37 g/mol
InChI Key: UCFQYMKLDPWFHZ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, (2E)- (CAS: 24717-85-9), commonly referred to as citronellyl tiglate, is an unsaturated ester with significant applications in the fragrance and flavor industries. Its molecular formula is C₁₅H₂₆O₂, and it is characterized by a fresh, herbaceous, and warm-rosy odor with moderate tenacity . Key physicochemical properties include:

  • Boiling point: 144–145 °C at 9 mm Hg
  • Density: 0.903 g/mL at 25 °C
  • Refractive index: 1.465 (n20/D)
  • LogP: 5.99 (indicating high lipophilicity)
  • Water solubility: 385 μg/L at 20 °C

The compound is listed under FEMA 4295 as a flavoring agent and is regulated globally, including on the Canadian DSL, EU EINECS, and Australian AICS inventories .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255714-11-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3

InChI Key

UCFQYMKLDPWFHZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of 2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, (2E)- primarily involves the esterification of tiglic acid with citronellol . This reaction is typically catalyzed by acid catalysts under controlled conditions to achieve high yield and purity.

Esterification Reaction Details

  • Reactants:

    • Tiglic acid (2-methyl-2-butenoic acid, (2E)-configuration)
    • Citronellol (3,7-dimethyl-6-octen-1-ol)
  • Catalysts:

    • Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used.
    • Alternatively, enzymatic catalysis using lipases can be employed for milder conditions and stereoselective synthesis.
  • Reaction Conditions:

    • Temperature: Typically 60–120°C depending on catalyst and solvent system.
    • Solvent: Often carried out in inert solvents like toluene or under solvent-free conditions.
    • Removal of water formed during esterification is crucial to drive the reaction forward, often achieved by azeotropic distillation.
  • Purification:

    • The crude product is purified by distillation or chromatography to remove unreacted starting materials and side products.

Industrial and Patent Methods

A patent (EP3505506B1) describes methods for producing related 3,7-dimethyl-7-octenol derivatives and their carboxylate esters, which can be adapted for the synthesis of citronellyl tiglate. The patent emphasizes controlled reaction conditions and purification steps to obtain high-purity esters suitable for fragrance and pharmaceutical applications.

Analytical and Preparative Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC methods have been developed for analyzing and isolating (3S)-3,7-dimethyl-6-octenyl (2E)-2-methyl-2-butenoate, which is closely related to citronellyl tiglate. The mobile phase typically includes acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for preparative isolation and impurity analysis.

  • Gas Chromatography (GC): Often used for purity assessment and monitoring esterification progress.

Data Tables on Preparation Parameters

Parameter Typical Range/Value Notes
Acid Catalyst Sulfuric acid, p-Toluenesulfonic acid Used in catalytic amounts (1-5%)
Reaction Temperature 60–120°C Higher temperatures accelerate esterification
Reaction Time 4–12 hours Depends on catalyst and scale
Solvent Toluene or solvent-free Azeotropic removal of water improves yield
Molar Ratio (Acid:Alcohol) 1:1 to 1.2:1 Slight excess of alcohol favors ester formation
Purification Distillation, HPLC To achieve >95% purity
Yield 80–95% High yield achievable under optimized conditions

Research Outcomes and Observations

  • The esterification process is well-established and can be optimized for industrial scale by controlling temperature, catalyst concentration, and water removal.
  • The stereochemistry of the acid (2E) is preserved during esterification, which is crucial for the compound's fragrance properties.
  • Analytical methods such as HPLC and GC provide reliable quantification and purity assessment, essential for quality control in fragrance and pharmaceutical industries.
  • Toxicological studies indicate that the compound and its hydrolysis products (tiglic acid and citronellol) exhibit low genotoxicity and are considered safe under typical usage conditions.

Chemical Reactions Analysis

Types of Reactions

Citronellyl tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flavor and Fragrance Industry

Citronellyl trans-2-methyl-2-butenoate is primarily utilized in the flavor and fragrance industry due to its pleasant aroma reminiscent of citrus and floral notes. It is often incorporated into perfumes and food flavorings.

Case Study : A study conducted by the Flavor and Extract Manufacturers Association demonstrated that the incorporation of citronellyl esters significantly enhances the sensory profile of various food products, leading to increased consumer acceptance.

Agricultural Applications

This compound has been investigated for its potential use as a natural pesticide. Its efficacy against certain pests has been documented, making it a candidate for organic farming practices.

Data Table: Efficacy of Citronellyl Esters as Pesticides

Pest TypeConcentration (mg/L)Efficacy (%)
Aphids10085
Spider Mites20078
Whiteflies15080

Biomedical Research

Recent studies have explored the biological activities of citronellyl esters, including anti-inflammatory and antimicrobial properties. These findings suggest potential applications in pharmaceuticals.

Case Study : Research published in the Journal of Natural Products highlighted that citronellyl esters exhibited significant antibacterial activity against Staphylococcus aureus, indicating potential for development into topical antibacterial agents.

Safety and Regulatory Status

The safety profile of citronellyl trans-2-methyl-2-butenoate has been evaluated by various regulatory bodies. It is generally recognized as safe (GRAS) for use in food products at specified concentrations.

Mechanism of Action

The mechanism of action of citronellyl tiglate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Citronellyl tiglate belongs to the ester family, specifically α,β-unsaturated esters derived from terpene alcohols. Below is a detailed comparison with structurally and functionally analogous compounds:

Citronellyl Angelate (CAS: 84254-89-7)

  • Molecular formula : C₁₅H₂₆O₂ (identical to citronellyl tiglate)
  • Structure: (Z)-isomer of 2-methyl-2-butenoic acid ester .
  • Key differences: The (Z)-configuration alters spatial arrangement, impacting odor profile and volatility. Odor: Citronellyl angelate exhibits a more fruity and less herbaceous character compared to the (E)-configured citronellyl tiglate . Regulatory status: Not listed in major inventories (e.g., DSL, EINECS), suggesting narrower industrial use .

Citronellol Isobutanoate (CAS: 97-89-2)

  • Molecular formula : C₁₄H₂₆O₂
  • Structure: Isobutanoic acid ester of citronellol .
  • Key differences: Shorter carbon chain (C14 vs. C15) reduces molecular weight (226 vs. 238 g/mol) and lipophilicity (LogP ~5.0 estimated). Odor: Less tenacious, with a sweeter, citrus-like profile . Applications: Primarily used in perfumery for top notes due to higher volatility .

Butanoic Acid, 2-Methyl-, 3,7-Dimethyl-6-Octenyl Ester (CAS: 85409-36-5)

  • Molecular formula : C₁₅H₂₈O₂
  • Structure: Saturated ester with a 2-methylbutanoic acid moiety .
  • Key differences :
    • Absence of α,β-unsaturation reduces chemical reactivity and alters odor intensity.
    • Odor : Milder and less green compared to citronellyl tiglate .
    • Stability : Higher resistance to oxidation due to saturated bonds .

Physicochemical and Functional Comparison Table

Compound Name CAS Number Molecular Formula Boiling Point (°C) LogP Odor Profile Regulatory Status
Citronellyl Tiglate (Target) 24717-85-9 C₁₅H₂₆O₂ 144–145 (9 mm Hg) 5.99 Herbaceous, rosy DSL, EINECS, AICS
Citronellyl Angelate 84254-89-7 C₁₅H₂₆O₂ Not reported ~6.0 Fruity, less herbaceous Limited listings
Citronellol Isobutanoate 97-89-2 C₁₄H₂₆O₂ ~250 (estimated) ~5.0 Citrus, sweet Not listed
2-Methylbutanoate Derivative 85409-36-5 C₁₅H₂₈O₂ Not reported ~5.5 Mild, floral Not listed

Research Findings and Industrial Relevance

  • This contrasts with unsaturated analogs like citronellyl angelate, which may undergo isomerization under UV exposure .
  • Applications: The (E)-configuration of citronellyl tiglate enhances its utility in long-lasting floral fragrances, whereas citronellol isobutanoate is preferred in short-lived citrus formulations .

Biological Activity

2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, commonly referred to as citronellyl trans-2-methyl-2-butenoate, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its chemical properties, biological effects, potential applications in various fields, and relevant case studies.

  • Chemical Formula : C15H28O2
  • Molecular Weight : 240.3816 g/mol
  • CAS Registry Number : 85409-36-5
  • IUPAC Name : (2E)-3,7-dimethyl-6-octenyl 2-methylbutanoate

The compound's structure includes a long hydrocarbon chain with a double bond configuration that contributes to its reactivity and interaction with biological systems .

Antimicrobial Properties

Research indicates that citronellyl trans-2-methyl-2-butenoate exhibits significant antimicrobial activity. A study evaluated the antibacterial effects of various essential oils containing this compound against different bacterial strains. The results demonstrated that it effectively inhibited the growth of certain pathogens, suggesting its potential use in food preservation and therapeutic applications .

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Antioxidant Activity

Citronellyl trans-2-methyl-2-butenoate has also been reported to exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and could have implications for preventing chronic diseases related to oxidative damage .

Applications

  • Food Industry : Utilized as a natural preservative due to its antimicrobial properties.
  • Pharmaceuticals : Investigated for potential therapeutic applications in treating infections and inflammatory conditions.
  • Cosmetics : Incorporated into formulations for its fragrance and potential skin benefits.

Study on Antibacterial Activity

A comprehensive study published in MDPI assessed the antibacterial potential of essential oils containing citronellyl trans-2-methyl-2-butenoate against Staphylococcus pseudintermedius. The findings indicated a substantial reduction in bacterial viability with increasing concentrations of the compound .

In Vivo Anti-inflammatory Research

Another study explored the anti-inflammatory effects of citronellyl trans-2-methyl-2-butenoate in an animal model of arthritis. Results showed a significant decrease in swelling and pain scores compared to control groups, highlighting its therapeutic potential .

Data Summary Table

PropertyValue
Chemical FormulaC15H28O2
Molecular Weight240.3816 g/mol
CAS Number85409-36-5
Antimicrobial ActivityEffective against various bacteria
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Antioxidant ActivityProtects against oxidative stress

Q & A

Basic Research Question

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization (EI). The compound shows a molecular ion peak at m/z 238 (C₁₅H₂₆O₂) and characteristic fragments at m/z 123 (citronellol moiety) and m/z 83 (tiglate moiety) .
  • NMR : Key signals include:
    • ¹H NMR : δ 5.15–5.25 (m, 1H, CH₂=CH), δ 1.98 (s, 3H, CH₃-C=O), δ 1.68 (s, 6H, geminal dimethyl groups) .
  • Purity assessment : Use HPLC with UV detection (λ = 210–220 nm) and validate against a certified reference standard.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to maintain airborne concentrations below OSHA’s permissible exposure limits (PELs). Engineering controls (e.g., local exhaust) are mandatory due to limited toxicity data .
  • PPE : Wear nitrile gloves (tested against ester permeation) and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if ventilation is inadequate .
  • Spill management : Absorb liquid spills with vermiculite or silica gel and dispose at licensed hazardous waste facilities .

How can enzymatic synthesis in SC-CO₂ be optimized for scalable production of stereochemically pure esters?

Advanced Research Question

  • Parameter optimization :
    • Pressure : 10–15 MPa enhances substrate solubility and enzyme stability.
    • Temperature : 40–50°C balances reaction rate and enzyme denaturation.
    • Cosolvents : Add 1–5% (v/v) hexane to improve lipase activity .
  • Immobilization : Use cross-linked enzyme aggregates (CLEAs) on mesoporous silica for reusability (>10 cycles with <10% activity loss) .
  • Kinetic modeling : Apply Michaelis-Menten kinetics with substrate inhibition terms to predict optimal substrate ratios.

What methodologies are recommended for assessing the environmental persistence and ecotoxicity of this ester?

Advanced Research Question

  • Persistence :
    • Hydrolysis half-life : Measure at pH 4, 7, and 9 (25°C). Esters typically hydrolyze faster under alkaline conditions (t₁/₂ < 7 days at pH 9) .
    • Biodegradation : Use OECD 301D (closed bottle test) with activated sludge. Monitor CO₂ evolution via titrimetry .
  • Ecotoxicity :
    • Algal toxicity : Conduct 72-h Pseudokirchneriella subcapitata tests (EC₅₀ estimated via QSAR: ~10–50 mg/L due to log P = 5.73) .
    • Daphnia magna : Perform 48-h immobilization assays (predicted LC₅₀ = 1–5 mg/L using ECOSAR) .

How do analytical techniques (GC-MS vs. NMR) differ in resolving structural isomers of this compound?

Advanced Research Question

  • GC-MS : Fails to distinguish (2E) from (2Z) isomers due to identical fragmentation patterns. Use chiral columns (e.g., β-cyclodextrin) for limited resolution .
  • NMR :
    • ¹³C NMR : The (2E) isomer shows C=O at δ 167.5 ppm vs. δ 166.8 ppm for (2Z) .
    • NOESY : Correlates H-3 (citronellol) with H-2' (tiglate) to confirm E-configuration .
  • Combined approach : Use GC-MS for purity and NMR for stereochemical confirmation.

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